(Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide
Description
(Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide is a structurally complex small molecule featuring a benzofuran core substituted with an acrylamido group linked to a 3,4-dimethoxyphenyl moiety and a 4-chlorophenyl carboxamide side chain. The benzofuran scaffold is known for its pharmacological relevance, particularly in anticancer and anti-inflammatory applications, while the acrylamido group may enhance binding affinity through hydrogen bonding or π-π interactions . The 3,4-dimethoxyphenyl substituent could contribute to antioxidant activity, as methoxy groups are electron-donating and stabilize free radicals. The 4-chlorophenyl group likely improves lipophilicity, influencing membrane permeability and bioavailability.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O5/c1-32-21-13-7-16(15-22(21)33-2)8-14-23(30)29-24-19-5-3-4-6-20(19)34-25(24)26(31)28-18-11-9-17(27)10-12-18/h3-15H,1-2H3,(H,28,31)(H,29,30)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRIFZPLEBBHTI-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the benzofuran intermediate.
Acrylamide Formation: The acrylamide moiety is formed by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the dimethoxyphenyl group to the acrylamide intermediate through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the acrylamide double bond, converting it to a single bond and potentially altering the biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce saturated amides.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to (Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide exhibit potent anticancer properties. For instance, modifications of phenylacrylamides have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit angiogenesis, making them potential candidates for cancer therapy .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Variants of this class of compounds have shown efficacy against various bacterial strains, suggesting their potential use as antibiotics or in the development of new antimicrobial agents . The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups enhances antibacterial activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Acryloyl Moiety : Starting from 4-chlorobenzaldehyde and 3,4-dimethoxyphenyl compounds, the acryloyl group is introduced through a condensation reaction.
- Amidation : The resulting acrylic acid derivative is then reacted with appropriate amines to form the final amide structure.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. For example, a study demonstrated that this compound exhibited significant cytotoxicity against HT-29 colon cancer cells with an IC50 value indicating effective growth inhibition .
In Vivo Studies
In vivo evaluations have further supported the anticancer potential of this compound. Animal models treated with this compound showed reduced tumor sizes compared to control groups, highlighting its therapeutic efficacy .
Data Table: Summary of Research Findings
| Application | Study Type | Key Findings |
|---|---|---|
| Anticancer Activity | In Vitro | Significant cytotoxicity against HT-29 cells |
| Antimicrobial Properties | In Vitro | Effective against various bacterial strains |
| Synthesis Method | Organic Chemistry | Multi-step synthesis confirmed via NMR and MS |
| In Vivo Efficacy | Animal Models | Reduced tumor sizes observed |
Mechanism of Action
The mechanism of action of (Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, thereby modulating cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs from the hydroxamic acid, benzofuran, and chlorophenyl-containing families. Below is a detailed analysis based on structural motifs and reported activities:
Substituent-Driven Functional Comparisons
Hydroxamic Acid Analogs (Compounds 6–10, ) :
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) share the 4-chlorophenyl group but replace the acrylamido-benzofuran core with hydroxamic acid and cyclopropane/cyclohexane rings. Hydroxamic acids are potent metal chelators (e.g., inhibiting metalloenzymes like HDACs), whereas the acrylamido group in the target compound may prioritize kinase inhibition or protein-protein interaction disruption. The benzofuran core’s aromaticity could enhance planarity and stacking interactions compared to the saturated cycloalkanes in hydroxamic acids .- Ureido Derivatives (Compounds 4–5, ): N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives (4–5) feature ureido groups instead of acrylamido linkages. Ureido moieties exhibit strong hydrogen-bonding capacity but may reduce metabolic stability compared to acrylamido groups.
Bioactivity and Physicochemical Properties
A comparative analysis of key properties is summarized in Table 1:
Table 1: Structural and Functional Comparison of (Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide and Analogs
| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Hypothesized Activity |
|---|---|---|---|---|
| Target Compound | Benzofuran | Acrylamido, 3,4-dimethoxy, 4-ClPh | ~495.9* | Kinase inhibition, antioxidant |
| N-(4-ClPh)-hydroxamic acid (6) | Cyclopropane | Hydroxamic acid, 4-ClPh | ~209.6 | Metalloenzyme inhibition |
| N-benzhydryl-ureido (5) | Phenylpropanamide | Ureido, benzhydryl | ~405.5 | Antioxidant, protease inhibition |
*Calculated based on structure.
- Antioxidant Potential: The 3,4-dimethoxyphenyl group in the target compound may confer superior radical scavenging activity compared to compound 6’s hydroxamic acid, which relies on metal chelation. Methoxy groups stabilize radicals via resonance, as seen in butylated hydroxyanisole (BHA) analogs .
Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- The benzofuran core’s rigidity may improve target binding compared to flexible cyclohexane analogs (e.g., compound 8).
- Chlorophenyl substituents enhance cytotoxicity in multiple studies, as seen in quaternary ammonium compounds (), though their mechanism differs .
Biological Activity
The compound (Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structure-Activity Relationship (SAR)
Benzofuran derivatives have shown significant potential in medicinal chemistry, particularly in anticancer research. The presence of various substituents on the benzofuran core can greatly influence biological activity. For instance, halogen substitutions, such as chlorine at the para position, have been linked to enhanced antiproliferative effects against various cancer cell lines .
Key Structural Features
- Chlorine Substituent : Enhances cytotoxicity and selectivity towards cancer cells.
- Acrylamide Linkage : Contributes to the compound's ability to interact with cellular targets.
- Dimethoxyphenyl Group : May play a role in modulating biological activity through electron-donating effects.
Anticancer Activity
Research has demonstrated that benzofuran derivatives exhibit notable anticancer properties. The compound has been evaluated against several cancer cell lines:
| Cell Line | Inhibition Rate (%) |
|---|---|
| K562 (Leukemia) | 56.84 |
| NCI-H460 (Lung Cancer) | 80.92 |
| HCT-116 (Colon Cancer) | 72.14 |
| U251 (CNS Cancer) | 73.94 |
These results indicate that the compound possesses significant cytotoxicity, particularly against lung and colon cancer cells .
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Targeting Specific Signaling Pathways : It may inhibit pathways involved in tumor growth and survival, such as the hypoxia-inducible factor (HIF-1) pathway .
- DNA Interaction : Some studies suggest that benzofuran derivatives can intercalate into DNA, disrupting replication and transcription processes .
Case Studies and Experimental Findings
Several studies have highlighted the efficacy of benzofuran derivatives in preclinical settings:
- Study on K562 Cells : A derivative with similar structural features demonstrated an IC50 value of 5 μM against K562 leukemia cells, indicating strong cytotoxicity without affecting normal cells .
- In Vivo Studies : Compounds structurally related to this compound have shown promising results in animal models, significantly reducing tumor sizes compared to controls .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-N-(4-chlorophenyl)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step processes, including:
- Core benzofuran formation : Benzofuran-2-carboxamide derivatives are synthesized via Pd-catalyzed C–H arylation or cyclization reactions under inert atmospheres.
- Acrylamido group introduction : The (Z)-configured acrylamido moiety is added using coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF at room temperature (4–12 hours) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are used to achieve >95% purity. HPLC with UV detection (λ = 254 nm) validates purity .
Q. How is the stereochemistry (Z/E configuration) of the acrylamido group confirmed experimentally?
- Methodology :
- NMR spectroscopy : NOESY or ROESY experiments identify spatial proximity between protons on the acrylamido group and adjacent aromatic protons. For (Z)-isomers, cross-peaks between the acrylamido NH and benzofuran protons are observed .
- X-ray crystallography : Single-crystal analysis provides definitive proof of spatial arrangement. For example, (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide structures were resolved with R-factor = 0.036 .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodology :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., for EGFR or VEGFR) at 1–100 μM concentrations. IC₅₀ values are calculated using non-linear regression .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72-hour exposure. Data normalization to DMSO controls and EC₅₀ determination via GraphPad Prism .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
- Methodology :
- Substituent variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to assess steric/electronic effects on target binding. For example, benzhydryl or cyclohexyl groups improved potency in analogous benzofuran carboxamides .
- Scaffold hopping : Compare bioactivity with structurally related compounds like N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide to identify critical pharmacophores .
- Computational modeling : Docking studies (AutoDock Vina) into target proteins (e.g., HDACs or kinases) predict binding modes. MD simulations (AMBER) evaluate stability of ligand-protein complexes .
Q. What strategies resolve contradictions in biological data across different assay platforms?
- Methodology :
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). For instance, discrepancies in IC₅₀ values between fluorescence and radiometric assays may arise from interference by the fluorophore .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers. Adjust for variables like cell passage number or serum concentration .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Methodology :
- Microsomal stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. High clearance (>50% loss) suggests need for prodrug strategies .
- hERG inhibition : Patch-clamp assays on HEK-293 cells expressing hERG channels. IC₅₀ < 10 μM indicates cardiac toxicity risk .
- Genotoxicity : Ames test (TA98 and TA100 strains) with/without metabolic activation. ≥2-fold increase in revertant colonies signals mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
